molecular formula C10H9N5O2 B4956940 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

Numéro de catalogue B4956940
Poids moléculaire: 231.21 g/mol
Clé InChI: WIWCPKSVFRZDOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole (ODQ) is a chemical compound used in scientific research to inhibit soluble guanylate cyclase (sGC). This enzyme is responsible for producing cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes. ODQ has been widely used in the field of biochemistry and pharmacology to study the mechanisms and effects of cGMP signaling.

Mécanisme D'action

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole works by inhibiting the activity of sGC, which reduces the production of cGMP. This leads to a decrease in the activation of downstream signaling pathways that are dependent on cGMP. The exact mechanism of 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole's inhibition of sGC is still under investigation, but it is believed to involve the disruption of the enzyme's heme group.
Biochemical and Physiological Effects:
The inhibition of sGC by 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce smooth muscle relaxation, inhibit platelet aggregation, and decrease neurotransmitter release. 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has also been shown to have anti-inflammatory effects and to reduce the proliferation of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole is a highly specific inhibitor of sGC and has been extensively used in research to study the role of cGMP signaling in various physiological processes. Its specificity and potency make it a valuable tool for investigating the effects of cGMP on cellular signaling pathways. However, 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has limitations in terms of its stability and solubility, which can affect its activity and reproducibility in experiments.

Orientations Futures

There are many potential future directions for research involving 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole. One area of interest is the development of new sGC inhibitors with improved stability and solubility. Another area is the investigation of the role of sGC and cGMP signaling in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the use of 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in combination with other pharmacological agents may provide new insights into the complex signaling pathways involved in cellular function.

Méthodes De Synthèse

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole can be synthesized through a multi-step process involving the reaction of 2-nitrophenylhydrazine with 2,3-dichloronitrobenzene, followed by cyclization with acetic anhydride and pyrrolidine. The final product is obtained through purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole is commonly used as a pharmacological tool to study the role of sGC and cGMP signaling in various physiological processes. It has been used to investigate the effects of cGMP on smooth muscle contraction, platelet aggregation, and neurotransmitter release. 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has also been used to study the role of sGC in cardiovascular diseases, such as hypertension and heart failure.

Propriétés

IUPAC Name

4-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-2-4-15(3-1)7-5-6-8(12-16-11-6)10-9(7)13-17-14-10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWCPKSVFRZDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=NON=C3C4=NON=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.